Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate
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Overview
Description
Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate is an organic compound that features a biphenyl core with a dioxolane ring and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Dioxolane Ring: The dioxolane ring is introduced by reacting the biphenyl compound with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Catalysts and reagents are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, in dry ether or THF.
Substitution: Nucleophiles like amines, thiols, in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-2-carboxylate involves its interaction with molecular targets through its functional groups:
Molecular Targets: The ester and dioxolane groups can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can participate in metabolic pathways involving ester hydrolysis and oxidation-reduction reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C17H16O4 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
methyl 2-[3-(1,3-dioxolan-2-yl)phenyl]benzoate |
InChI |
InChI=1S/C17H16O4/c1-19-16(18)15-8-3-2-7-14(15)12-5-4-6-13(11-12)17-20-9-10-21-17/h2-8,11,17H,9-10H2,1H3 |
InChI Key |
MEFOKVUPQPJXGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC(=CC=C2)C3OCCO3 |
Origin of Product |
United States |
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